molecular formula C9H12BrN3O B13176537 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one

Cat. No.: B13176537
M. Wt: 258.12 g/mol
InChI Key: YFRDJAOLCUASNB-UHFFFAOYSA-N
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Description

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. This reaction is usually carried out in the presence of an acid catalyst.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formation of Piperidinone Moiety: The piperidinone moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as a 1,5-diketone, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The carbonyl group in the piperidinone moiety can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Reactions: Substituted pyrazole derivatives.

    Reduction Reactions: Alcohol derivatives of the piperidinone moiety.

    Oxidation Reactions: Oxidized derivatives of the pyrazole and piperidinone moieties.

Scientific Research Applications

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    3-bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative without the piperidinone moiety.

    1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one: A similar compound lacking the bromine substitution.

Uniqueness

3-bromo-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one is unique due to the presence of both the bromine-substituted pyrazole ring and the piperidinone moiety. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to its simpler analogs.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

3-bromo-1-(1-methylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C9H12BrN3O/c1-12-6-4-8(11-12)13-5-2-3-7(10)9(13)14/h4,6-7H,2-3,5H2,1H3

InChI Key

YFRDJAOLCUASNB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)N2CCCC(C2=O)Br

Origin of Product

United States

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